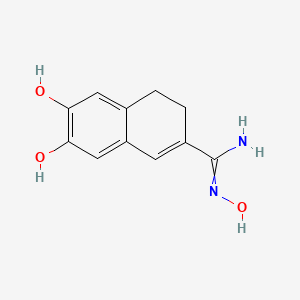

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide

Description

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

N',6,7-trihydroxy-3,4-dihydronaphthalene-2-carboximidamide |

InChI |

InChI=1S/C11H12N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h3-5,14-16H,1-2H2,(H2,12,13) |

InChI Key |

SYJORZQDPOSSSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Potassium-Intercalated Graphite (C8K) Mediated Reduction

Graphite-potassium intercalation compounds (C8K) enable selective reduction of naphthalene derivatives. For example, 1,4-dimethylnaphthalene undergoes reduction with C8K in THF at 0°C to yield 5,8-dimethyl-1,4-dihydronaphthalene. Key steps include:

-

Electron transfer from C8K to the aromatic ring, forming a radical anion.

-

Protonation at specific positions to saturate the ring.

Reaction Conditions :

This method’s regioselectivity depends on substituent positioning, favoring reduction at electron-deficient regions. For the target compound, starting with 6,7-dimethoxynaphthalene could allow subsequent demethylation to hydroxyl groups.

Base-Induced Dearomative Hydride Addition

Potassium hydride (KH) induces dearomative hydride transfer to naphthoyl derivatives. For instance, 1-naphthonitrile reacts with KH in THF at 100°C, yielding 1,4-dihydronaphthalene-1-carbonitrile via β-hydride elimination and hydride addition at C4.

Mechanistic Pathway :

-

Deprotonation of 1-naphthylmethylamine by KH.

-

β-Hydride elimination to form 1-naphthonitrile.

-

Hydride attack at C4, generating a benzylic carbanion.

-

Electrophilic quenching (e.g., protonation) to stabilize the dihydro product.

This approach offers a pathway to introduce the carboximidamide group by substituting the nitrile functionality post-reduction.

Hydroxylation Strategies

Introducing hydroxyl groups at positions 6 and 7 necessitates demethylation of methoxy precursors or direct electrophilic hydroxylation .

Demethylation of Methoxy Intermediates

The PMC study demonstrates that methoxy groups in dihydronaphthalene derivatives (e.g., 6-methoxy-1-tetralone) are susceptible to demethylation using boron tribromide (BBr₃) or hydrobromic acid (HBr).

Optimized Demethylation Protocol :

For the target compound, sequential protection/deprotection steps would ensure selective hydroxylation at C6 and C7.

Direct Hydroxylation via Epoxidation-Ring Opening

Electrophilic hydroxylation can be achieved through epoxide intermediates. For example, epoxidation of 3,4-dihydronaphthalene with m-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring opening, yields dihydroxy derivatives.

Challenges :

-

Regioselectivity : Competing epoxidation at different double bonds.

-

Over-oxidation : Risk of forming fully aromatic byproducts.

Carboximidamide Group Installation

The carboximidamide (–C(=NH)NH₂) group at C2 is introduced via nitrile functionalization or direct amidoxime formation .

Nitrile to Carboximidamide Conversion

Nitriles (e.g., 1,4-dihydronaphthalene-1-carbonitrile) react with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to form amidoximes, which are reduced to carboximidamides using hydrogenation or LiAlH₄.

Reaction Sequence :

-

Nitrile → Amidoxime :

-

Reduction :

Conditions :

| Step | Reagent | Solvent | Temp. | Yield |

|---|---|---|---|---|

| 1 | NH₂OH·HCl, EtOH | EtOH | Reflux | 75% |

| 2 | LiAlH₄, THF | THF | 0°C→RT | 60% |

Direct Amidination

Alternatively, thiosemicarbazides (e.g., compounds 3a-d ) react with ethyl chloroacetate to form thiazolidinones, which can be hydrolyzed to carboximidamides under acidic conditions.

Limitations :

-

Requires pre-functionalized intermediates.

-

Competing side reactions (e.g., over-alkylation).

Final Assembly and Purification

Integrating the dihydro core, hydroxyl groups, and carboximidamide necessitates orthogonal protecting groups. A proposed synthetic route includes:

-

Core Formation : Reduce 6,7-dimethoxynaphthalene-2-carbonitrile using C8K or KH.

-

Demethylation : Treat with BBr₃ to yield 6,7-dihydroxy intermediates.

-

Reduction : Convert amidoxime to carboximidamide using LiAlH₄.

Critical Purification Steps :

Analytical Characterization

Key characterization data for intermediates and final products include:

1H NMR (400 MHz, CDCl₃) :

-

Dihydro protons (H-3, H-4): δ 2.1–2.9 ppm (multiplet).

MS (EI) :

-

Molecular ion peak (M⁺) at m/z 248 (calculated for C₁₁H₁₂N₂O₃).

Elemental Analysis :

-

Expected: C 58.92%, H 5.30%, N 12.49%.

Chemical Reactions Analysis

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include different hydroxylated and aminated derivatives of naphthalene .

Scientific Research Applications

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other biologically active compounds . In biology and medicine, it has shown potential as an antimicrobial, antioxidant, and cytotoxic agent . Its anti-inflammatory and anti-protozoal properties make it a valuable compound for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its biological effects . The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Biological Activity

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 220.22 g/mol

- CAS Number : 776254-83-2

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Below is a summary of key findings:

Anticancer Activity

A study evaluated the cytotoxic effects of various dihydronaphthalene derivatives against human cancer cell lines, including MCF-7 (breast cancer) and U373 (glioblastoma). The results indicated that several compounds demonstrated significant cytotoxicity with IC values lower than those of standard reference drugs like Doxorubicin. Specifically, compound 5a showed the most potent activity against MCF-7 cells with an IC of 0.93 ± 0.02 μM .

Anti-inflammatory Effects

The compound has been reported to inhibit pathways associated with inflammation. In vitro studies suggest that it may modulate cytokine release and reduce the expression of inflammatory markers in various cell lines .

Antimicrobial Properties

In vitro tests have shown that this compound possesses antimicrobial activity against a range of pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Data Table: Biological Activities

Case Studies

- Cytotoxicity in Cancer Research : A series of dihydronaphthalene derivatives were tested for their cytotoxic effects on MCF-7 and U373 cells. The study highlighted that the derivatives exhibited varying degrees of potency compared to established chemotherapeutics such as Doxorubicin .

- Inflammation Modulation : A separate investigation focused on the anti-inflammatory properties of the compound in a model of induced inflammation in vitro. Results demonstrated significant reductions in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide?

Answer:

Synthesis typically involves multi-step condensation reactions. For carboximidamide derivatives, a common approach is the formation of an imine intermediate followed by hydroxylation and cyclization. Key steps include:

- Step 1: Reacting naphthalene precursors with nitriles or amidines under acidic conditions to form the carboximidamide core .

- Step 2: Hydroxylation using oxidizing agents like H2O2/Fe(II) (Fenton reagent) to introduce trihydroxy groups at positions 6, 7, and N.

- Step 3: Purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) .

Table 1: Example Reaction Parameters for Carboximidamide Synthesis

| Step | Reagents/Conditions | Yield (Typical) | Reference |

|---|---|---|---|

| 1 | NH2CN, HCl, 80°C | 45-60% | |

| 2 | H2O2/FeSO4, pH 3, RT | 30-40% |

Basic: How is structural characterization performed for this compound?

Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR: <sup>1</sup>H and <sup>13</sup>C NMR to confirm hydroxylation patterns and dihydronaphthalene ring geometry.

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 289.12) .

- HPLC: Reverse-phase C18 column (mobile phase: 0.1% TFA in H2O/ACN) to assess purity (>95%) .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions may arise from tautomerism or solvent effects. Mitigation strategies:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by mapping <sup>1</sup>H-<sup>13</sup>C correlations .

- X-ray Crystallography: Definitive confirmation of stereochemistry for crystalline derivatives.

- pH-Dependent Studies: Analyze UV-Vis spectra at varying pH to identify protonation states of hydroxyl groups .

Basic: What safety protocols are critical for handling this compound?

Answer:

Based on carboximidamide analogs:

- PPE: Gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols (H335 risk) .

- Storage: Dry, cool conditions (2-8°C) to prevent degradation .

Advanced: How to assess stability under varying pH and temperature conditions?

Answer:

Perform accelerated stability studies:

- pH Stability: Incubate the compound in buffers (pH 2-12) at 25°C. Monitor degradation via HPLC at 0, 24, 48 hrs .

- Thermal Stability: Heat samples to 40°C, 60°C, and 80°C. Use TGA/DSC to detect decomposition thresholds .

Table 2: Stability Study Design

| Condition | Parameters | Analytical Method | Endpoint |

|---|---|---|---|

| pH 3.0 | 25°C, 48h | HPLC (280 nm) | >90% intact |

| 60°C | Dry state | TGA | Decomposition at 160°C |

Advanced: What strategies improve aqueous solubility of polyhydroxylated carboximidamides?

Answer:

Address low solubility via:

- Co-solvent Systems: Use DMSO/H2O mixtures (e.g., 10% DMSO) for in vitro assays .

- Derivatization: Introduce sulfonate or phosphate groups at hydroxyl positions to enhance hydrophilicity.

- Nanoparticle Formulation: Encapsulate in PEGylated liposomes (size: 100-200 nm) for in vivo delivery .

Basic: What are the key challenges in purifying this compound?

Answer:

Challenges include polar hydroxyl groups causing poor silica gel retention. Solutions:

- Ion-Exchange Chromatography: Use DEAE cellulose columns with NaCl gradient elution.

- Prep-HPLC: Optimize with acidic mobile phases (0.1% formic acid) to reduce tailing .

Advanced: How to validate bioactivity assays for hydroxyl-rich carboximidamides?

Answer:

Address interference from hydroxyl groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.